molecular formula C12H20O B12657489 4-Cyclopentyl-2-methylcyclohexan-1-one CAS No. 93805-77-7

4-Cyclopentyl-2-methylcyclohexan-1-one

Cat. No.: B12657489
CAS No.: 93805-77-7
M. Wt: 180.29 g/mol
InChI Key: IBGOXTNJMGIEOB-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of precursor compounds in the presence of palladium or platinum catalysts is another method used to produce this compound in large quantities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride with ultraviolet light.

Major Products:

    Oxidation: Cyclopentylmethylcyclohexanone.

    Reduction: Cyclopentylmethylcyclohexanol.

    Substitution: 4-Bromo-2-methylcyclohexan-1-one.

Scientific Research Applications

4-Cyclopentyl-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Methylcyclohexanone: Similar structure but lacks the cyclopentyl group.

    Cyclopentylcyclohexane: Lacks the ketone functional group.

Uniqueness: 4-Cyclopentyl-2-methylcyclohexan-1-one is unique due to the presence of both a cyclopentyl group and a methyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

93805-77-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-cyclopentyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C12H20O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-11H,2-8H2,1H3

InChI Key

IBGOXTNJMGIEOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)C2CCCC2

Origin of Product

United States

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